molecular formula C21H22N2 B12554272 2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine CAS No. 175859-31-1

2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine

Cat. No.: B12554272
CAS No.: 175859-31-1
M. Wt: 302.4 g/mol
InChI Key: POTFMRRDESDWOU-UHFFFAOYSA-N
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Description

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety substituted with an ethyl group at the 4’ position and a pyrimidine ring substituted with a propyl group at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction involving ethyl acetoacetate, urea, and an aldehyde.

    Coupling of Biphenyl and Pyrimidine: The final step involves coupling the biphenyl moiety with the pyrimidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylbiphenyl: A biphenyl derivative with an ethyl group at the 4 position.

    5-Propylpyrimidine: A pyrimidine derivative with a propyl group at the 5 position.

Uniqueness

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine is unique due to the combination of the biphenyl and pyrimidine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

175859-31-1

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)phenyl]-5-propylpyrimidine

InChI

InChI=1S/C21H22N2/c1-3-5-17-14-22-21(23-15-17)20-12-10-19(11-13-20)18-8-6-16(4-2)7-9-18/h6-15H,3-5H2,1-2H3

InChI Key

POTFMRRDESDWOU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC

Origin of Product

United States

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